molecular formula C8H12F3N3O B13524542 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine

4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13524542
M. Wt: 223.20 g/mol
InChI Key: YUXJWGZJCJKYAV-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine is a chemical compound with the following structure:

CH3NHC(CF3)3CH2CH2OC(CF3)3CH2NH2\text{CH}_3 - \text{NH} - \text{C}(\text{CF}_3)_3 - \text{CH}_2 - \text{CH}_2 - \text{O} - \text{C}(\text{CF}_3)_3 - \text{CH}_2 - \text{NH}_2 CH3​−NH−C(CF3​)3​−CH2​−CH2​−O−C(CF3​)3​−CH2​−NH2​

It contains a pyrazole ring with a trifluoroethoxyethylamine side chain. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes

The synthesis of 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine involves several steps. One possible synthetic route includes the following:

  • Formation of the Pyrazole Ring:

    • Start with a suitable precursor (e.g., 4-methylpyrazole).
    • Introduce the trifluoroethoxyethylamine side chain using appropriate reagents.
  • Functionalization:

    • Protect any sensitive functional groups.
    • Introduce the trifluoroethoxyethylamine moiety.
  • Deprotection and Final Steps:

    • Remove any protecting groups.
    • Obtain the desired compound.

Industrial Production

Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.

Chemical Reactions Analysis

4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine can undergo various reactions:

    Substitution Reactions: It may participate in nucleophilic substitution reactions due to the amino group.

    Oxidation/Reduction Reactions: Depending on the functional groups, it could be oxidized or reduced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antiviral, or anticancer properties).

    Chemical Biology: Study its interactions with biological macromolecules.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-Methylpyrazole
  • 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazole-3-amine

Properties

Molecular Formula

C8H12F3N3O

Molecular Weight

223.20 g/mol

IUPAC Name

4-methyl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C8H12F3N3O/c1-6-4-14(13-7(6)12)2-3-15-5-8(9,10)11/h4H,2-3,5H2,1H3,(H2,12,13)

InChI Key

YUXJWGZJCJKYAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCOCC(F)(F)F

Origin of Product

United States

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